N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a methyl group at the 1-position and a sulfanyl bridge linking it to the acetamide backbone. The 2,3-dimethylphenyl group at the N-terminus confers steric bulk and lipophilicity, which may enhance membrane permeability and target binding affinity. This compound belongs to a class of bioactive molecules explored for pesticidal, herbicidal, or pharmacological applications due to its heterocyclic and acetamide motifs, which are common in agrochemicals and drug candidates .
Properties
Molecular Formula |
C12H15N5OS |
|---|---|
Molecular Weight |
277.35 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H15N5OS/c1-8-5-4-6-10(9(8)2)13-11(18)7-19-12-14-15-16-17(12)3/h4-6H,7H2,1-3H3,(H,13,18) |
InChI Key |
ZEROVUHGORKOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C)C |
Origin of Product |
United States |
Biological Activity
N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1005302-30-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The presence of the tetrazole ring is crucial for the anticancer activity, as it can interact with biological targets such as proteins involved in cell cycle regulation and apoptosis. The SAR studies indicate that modifications on the phenyl ring significantly affect potency .
Antimicrobial Activity
Tetrazole derivatives, including this compound, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. Docking studies indicated favorable interactions between the compound and the enzyme's active site, suggesting potential for further development as an anti-inflammatory agent .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a series of tetrazole derivatives on various cancer cell lines. This compound was among the compounds tested. Results showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .
Study 2: Antimicrobial Testing
Another investigation assessed the antibacterial efficacy of several tetrazole compounds against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating infections caused by these bacteria .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C19H22N6O3S
- Molecular Weight : 414.5 g/mol
- CAS Number : 1005302-30-6
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit promising antimicrobial properties. The compound has been evaluated for its activity against various pathogens, including bacteria and fungi.
Case Studies
- A study on related acetamide derivatives demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL.
- Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing potential as a treatment for tuberculosis .
Anticancer Activity
N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been assessed for its anticancer properties in various studies.
Case Studies
- In vitro studies demonstrated that compounds similar to this acetamide showed selective cytotoxicity against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .
- The compound's mechanism of action may involve the induction of apoptosis in cancer cells, as observed in several experimental models .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which is crucial for developing treatments for diseases like diabetes and neurodegenerative disorders.
Case Studies
- Research indicates that related compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound may have similar properties .
- Additionally, studies on similar sulfonamide derivatives have indicated their potential as inhibitors of α-glucosidase, relevant for type 2 diabetes management .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s core structure can be compared to analogs with variations in:
- Heterocyclic rings (tetrazole vs. triazole, oxadiazole).
- Substituents on the aromatic ring (methyl, chloro, or propylphenoxy groups).
- Sulfanyl bridge modifications (e.g., alkylation or aromatic substitutions).
Table 1: Structural and Functional Comparison
*Estimated based on formula C₁₂H₁₅N₅OS.
Notes
- Substituent positioning (e.g., 2,3-dimethyl vs. 2,4-dimethyl on the phenyl ring) significantly alters steric and electronic interactions, as seen in antiproliferative Compound 8o .
- Evidence gaps exist regarding the target compound’s explicit biological activity, necessitating further empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
